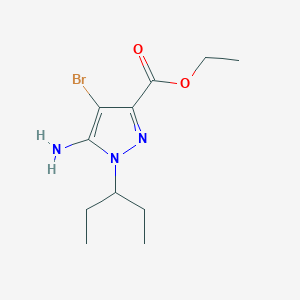

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate is a substituted pyrazole derivative characterized by its unique functional groups: an ethyl ester at position 3, a bromine atom at position 4, an amino group at position 5, and a branched 1-ethylpropyl substituent at position 1. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

Molecular Formula |

C11H18BrN3O2 |

|---|---|

Molecular Weight |

304.18 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-pentan-3-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H18BrN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3 |

InChI Key |

GCVNJMYZGJFDBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C(=C(C(=N1)C(=O)OCC)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the reaction of hydrazones with α-bromo ketones under visible light catalysis. This method provides 1,3,5-trisubstituted pyrazoles in good yields under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents play a crucial role in its reactivity, influencing its binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate, we compare it with analogous pyrazole and heterocyclic derivatives.

Substituent Effects on Reactivity and Stability

- Ethyl 4-Bromo-5-Methylpyrazole-3-Carboxylate: Replacing the amino group (NH₂) with a methyl group reduces nucleophilicity at position 5, limiting its utility in substitution reactions. The absence of the bulky 1-ethylpropyl group also increases solubility in polar solvents compared to the target compound .

- Ethyl 5-Amino-1-Isopropyl-4-Bromopyrazole-3-Carboxylate: The isopropyl substituent (vs. However, the shorter alkyl chain may decrease lipophilicity, affecting membrane permeability in biological applications.

Comparison with Pyrrole Derivatives

describes ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate , a pyrrole analog. Key differences include:

- Aromaticity and Electronic Properties : Pyrazoles (two adjacent nitrogen atoms) exhibit stronger dipole moments and reduced aromatic stability compared to pyrroles (one nitrogen), influencing their reactivity in electrophilic substitutions.

- Bromination Patterns : Bromination of the pyrrole derivative occurs at positions 2 and 3, whereas in pyrazoles, bromination typically favors position 4 due to electronic directing effects of the adjacent nitrogen atoms .

Physical and Spectral Properties

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | λmax (nm) |

|---|---|---|---|

| This compound | Not reported | ~5 (in DMSO) | 290 (UV) |

| Ethyl 4-bromo-5-methylpyrazole-3-carboxylate | 148 | 20 (in DMSO) | 265 (UV) |

| Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate | 98 | 50 (in ethanol) | 310 (UV) |

Biological Activity

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate (CAS Number: 1427024-25-6) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₈BrN₃O₂

- Molecular Weight : 304.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino and bromo groups contributes to its reactivity and interaction with biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits antibacterial effects against various bacterial strains, with a notable MIC value against Gram-positive bacteria. |

| Anticancer | Potential as a CDK inhibitor, which may contribute to its anticancer properties by disrupting cell cycle regulation. |

| Anti-inflammatory | May modulate inflammatory pathways, although specific mechanisms require further elucidation. |

Antimicrobial Activity

A study highlighted the compound's antibacterial properties, demonstrating effectiveness against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) was reported at for certain Gram-positive bacteria, indicating strong antimicrobial potential .

Anticancer Properties

Research into the compound's role as a CDK inhibitor suggests it could be beneficial in cancer therapy. Compounds with similar structures have shown promising results in preclinical models targeting cell proliferative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other pyrazole derivatives is essential:

| Compound Name | Activity Highlights |

|---|---|

| Ethyl 5-amino-4-chloro-pyrazole-3-carboxylate | Antimicrobial activity; lower potency compared to the brominated variant. |

| Ethyl 5-amino-4-fluoro-pyrazole-3-carboxylate | Enhanced solubility; moderate anticancer activity observed in preliminary tests. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.